molecular formula C20H22F3NO3S B5206021 [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

[1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

Cat. No.: B5206021
M. Wt: 413.5 g/mol
InChI Key: BYWXVAIKCWKERE-UHFFFAOYSA-N
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Description

[1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a suitable catalyst, such as aluminum chloride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Ethers or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    [1-(Benzenesulfonyl)-4-[[2-(methyl)phenyl]methyl]piperidin-4-yl]methanol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and pharmacokinetics.

Uniqueness

The presence of the trifluoromethyl group in [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-(benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3S/c21-20(22,23)18-9-5-4-6-16(18)14-19(15-25)10-12-24(13-11-19)28(26,27)17-7-2-1-3-8-17/h1-9,25H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWXVAIKCWKERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)CO)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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